molecular formula C10H6ClF3N2O2S B3035643 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione CAS No. 338397-94-7

1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione

Cat. No. B3035643
CAS RN: 338397-94-7
M. Wt: 310.68 g/mol
InChI Key: NIUCIWODRVZVCL-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C10H6ClF3N2O2S . It is a functionalized pyrrole derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also contains a trifluoromethyl group and a chloro group attached to a pyridine ring .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 368.0±52.0 °C and a predicted density of 1.65±0.1 g/cm3 . Its molecular weight is 310.68 .

Scientific Research Applications

Luminescent Polymers 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione has been used in the synthesis of highly luminescent polymers. These polymers, such as P-1, P-2, and P-3, exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic electronics and photonics (Zhang & Tieke, 2008).

Synthesis of Imidosulfonylhydrazones This chemical compound has also been involved in the synthesis of new imidosulfonylhydrazones. These compounds have been explored for their potential antibacterial and antinociceptive properties, indicating their relevance in medicinal chemistry (Silva, Oliveira, & Nunes, 2006).

Amnesia-Reversal Activity A series of cyclic imides, including derivatives of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione, have been synthesized and evaluated for their potential in reversing amnesia. The structural modifications of these compounds have shown significant effects on their biological activity, particularly in memory enhancement in animal models (Butler et al., 1987).

Reactions with Nitrogen-Containing Agents The compound has been studied in reactions with various nitrogen-containing binucleophilic agents. These studies provide valuable insights into the synthesis of novel organic compounds and potential applications in medicinal and organic chemistry (Kosolapova et al., 2013).

Corrosion Inhibition Derivatives of this compound have been synthesized and tested as corrosion inhibitors for carbon steel in acidic environments. Their efficiency as inhibitors and the mechanisms of their adsorption on steel surfaces have been explored, suggesting applications in industrial corrosion protection (Zarrouk et al., 2015).

Caspase-3 Inhibitory Activity Some derivatives of this compound have shown potent inhibitory activity against caspase-3, an enzyme involved in apoptosis. This indicates potential therapeutic applications in treating diseases involving apoptosis, such as cancer (Kravchenko et al., 2005).

Crystalline Modifications Studies have been conducted on the crystalline modifications of derivatives of this compound. Understanding these modifications is crucial for applications in materials science, particularly in the development of new solid-state materials (Lodochnikova et al., 2017).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2S/c11-6-3-5(10(12,13)14)4-15-9(6)19-16-7(17)1-2-8(16)18/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUCIWODRVZVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148423
Record name 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione

CAS RN

338397-94-7
Record name 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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